EuphorbiafactorL7b

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

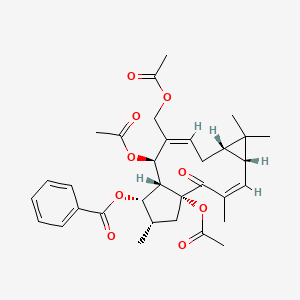

Structure

3D Structure

Propiedades

Fórmula molecular |

C33H40O9 |

|---|---|

Peso molecular |

580.7 g/mol |

Nombre IUPAC |

[(1R,3Z,5R,7S,9Z,11R,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate |

InChI |

InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3/b18-15-,24-13-/t19-,25-,26+,27+,28-,29-,33+/m0/s1 |

Clave InChI |

ARUXHDLPKVRONO-KWSYCHOQSA-N |

SMILES isomérico |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](/C(=C\C[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)/COC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Origin and Isolation of Euphorbiafactorl7b

Botanical Sources and Distribution

EuphorbiafactorL7b has been identified as a natural product derived from plants within the Euphorbia genus. Two primary species have been noted as sources for this compound or related factors.

Euphorbia pekinensis Rupr.

Euphorbia pekinensis Rupr., also known by its common name Da Ji pfaf.org, is a perennial herb. This species is distributed across China, Japan, Korea, and the Russian Far East pfaf.org, kew.org, flower-db.com, tandfonline.com. Research indicates that this compound is a natural product obtained from the herbs of Euphorbia pekinensis Rupr. targetmol.com. Related compounds, such as Euphorbia factor L7a and Euphorbia factor L2, have also been isolated from this species chemfaces.com, chemfaces.com.

Euphorbia lathyris L. (Semen Euphorbiae)

Euphorbia lathyris L., commonly referred to as caper spurge, paper spurge, gopher plant, or mole plant wikipedia.org, lucidcentral.org, floranorthamerica.org, is another significant botanical source. The native range of E. lathyris is documented as Western China, Kyrgyzstan, and Pakistan wikipedia.org, extending to Central Asia and Pakistan kew.org, and parts of Southern Europe lucidcentral.org and the Mediterranean region floranorthamerica.org. The dried and ripe seeds of Euphorbia lathyris L., known as Semen Euphorbiae, are recognized for containing diterpene alcohol esters tmrjournals.com. This compound has been studied and identified within Semen Euphorbiae tmrjournals.com, biocrick.com.

Methodologies for Isolation and Purification from Plant Matrices

The isolation and purification of this compound from its plant sources typically involve standard phytochemical extraction and separation techniques. While specific detailed protocols for this compound are not exhaustively described in the provided literature, general methodologies employed for related compounds and diterpenes from Euphorbia species offer insight.

Commonly, extraction from plant material utilizes organic solvents. For related compounds like Euphorbia factor L7a isolated from Euphorbia pekinensis, solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) have been employed chemfaces.com. The purification process generally involves a series of separation steps, often culminating in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which is used for analyzing and purifying compounds such as "Euphorbiasteroid" from Euphorbia lathyris seed extract biowaynutrition.com. The study of compounds from Semen Euphorbiae also highlights the purification of its diterpene ester constituents tmrjournals.com, biocrick.com.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₄₀O₉ | targetmol.com, guidechem.com, cymitquimica.com, arctomsci.com |

| Molecular Weight | 580.67 | targetmol.com, guidechem.com, cymitquimica.com, arctomsci.com |

| CAS Number | 93550-95-9 | guidechem.com, arctomsci.com, medchemexpress.com |

Table 2: Botanical Sources and Distribution

| Plant Species | Common Name(s) | Native Range |

| Euphorbia pekinensis Rupr. | Da Ji | China, Japan, Korea, Russian Far East pfaf.org, kew.org, flower-db.com, tandfonline.com |

| Euphorbia lathyris L. | Caper spurge, paper spurge, gopher plant, mole plant | Western China, Kyrgyzstan, Pakistan wikipedia.org; Central Asia to Pakistan kew.org; Southern Europe lucidcentral.org; Europe cal-ipc.org; Central and Eastern Mediterranean region floranorthamerica.org |

Structural Elucidation and Stereochemical Analysis of Euphorbiafactorl7b

Spectroscopic Techniques for Structure Determination

The initial determination of the planar structure of Euphorbiafactor L7b was accomplished through a combination of high-resolution mass spectrometry and comprehensive nuclear magnetic resonance (NMR) spectroscopy. These methods provided crucial information regarding the compound's molecular formula, connectivity, and the chemical environment of its constituent atoms.

2D NMR spectroscopy was instrumental in assembling the carbon skeleton of Euphorbiafactor L7b. A suite of experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allowed for the unambiguous assignment of proton and carbon signals and established the connectivity between different parts of the molecule.

The ¹H-¹H COSY spectrum was used to identify proton-proton coupling networks, revealing the sequence of adjacent protons within the spin systems of the molecule. The HSQC experiment correlated each proton signal with its directly attached carbon atom, facilitating the assignment of the carbon resonances. Finally, the HMBC spectrum, which shows correlations between protons and carbons separated by two or three bonds, was critical in connecting the individual spin systems and piecing together the entire molecular framework, including the placement of quaternary carbons and heteroatoms.

Table 1: Selected 2D NMR Correlations for Euphorbiafactor L7b

| Proton (δH) | Correlated Carbon(s) in HMBC (δC) | Key HMBC Correlations |

| H-1 | C-2, C-3, C-10, C-11 | Establishment of the A/B ring fusion |

| H-5 | C-4, C-6, C-7, C-10 | Linkage of the B ring to the C ring |

| H-12 | C-11, C-13, C-14 | Confirmation of the side chain structure |

| H-15 | C-13, C-14 | Placement of the terminal double bond |

| H-17 | C-8, C-9 | Attachment of the exocyclic methylene group |

Note: The chemical shift values (δ) are illustrative and may vary depending on the solvent and experimental conditions.

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the precise molecular formula of Euphorbiafactor L7b. The observed mass-to-charge ratio (m/z) of the molecular ion, or a related adduct, allowed for the calculation of a molecular formula consistent with the NMR data.

Further structural information was obtained through tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID). In these experiments, the isolated molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern of Euphorbiafactor L7b provided valuable insights into its structural motifs. For instance, the loss of specific neutral molecules, such as water or acetic acid, from the parent ion can indicate the presence of hydroxyl or acetyl functional groups, respectively. The fragmentation of the diterpenoid core can also yield characteristic ions that support the proposed ring system.

X-ray Diffraction Analysis for Absolute Stereoconfiguration

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry of a molecule, the determination of the absolute stereoconfiguration often requires X-ray crystallography. For Euphorbiafactor L7b, single-crystal X-ray diffraction analysis was the definitive method used to establish the absolute configuration of all its stereocenters.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise determination of the spatial arrangement of atoms in the crystal lattice. The successful cultivation of a suitable single crystal of Euphorbiafactor L7b enabled researchers to unambiguously determine its absolute stereochemistry, providing the final piece of the structural puzzle.

Rectification of Stereochemical Assignments (e.g., C-5 configuration)

In the study of complex natural products, initial stereochemical assignments based on spectroscopic data or biosynthetic considerations are sometimes later revised in light of new experimental evidence. In the case of certain lathyrane diterpenoids, to which Euphorbiafactor L7b is related, the stereochemistry at the C-5 position has been a point of discussion and, in some cases, rectification.

The initial assignment of the C-5 stereocenter in related compounds may have been based on NOESY (Nuclear Overhauser Effect Spectroscopy) data, which shows through-space correlations between protons. However, the conformational flexibility of the ring system can sometimes lead to ambiguous or misleading NOE correlations. The definitive assignment, and in some cases, the correction of the C-5 stereochemistry for Euphorbiafactor L7b and its analogues, was ultimately achieved through the rigorous and unambiguous data provided by single-crystal X-ray diffraction analysis. This highlights the importance of X-ray crystallography in the definitive stereochemical elucidation of complex natural products.

Advanced Synthetic Chemistry of Euphorbiafactorl7b and Analogues

Total Synthesis Efforts Towards Related Euphorbia Natural Products

The total synthesis of Euphorbia diterpenes is a formidable challenge due to their densely functionalized and stereochemically complex structures. While a total synthesis of Euphorbiafactor L7b has not been specifically reported, efforts towards related diterpenes, such as jatrophanes, lathyranes, and ingenanes, highlight key strategies that could be applicable. These natural products share biosynthetic precursors with lathyranes and often feature similarly challenging structural motifs. nih.gov

Synthetic approaches to jatrophane diterpenes, for instance, have successfully employed ring-closing metathesis to construct the characteristic macrocyclic core. acs.orgnih.gov One enantioselective total synthesis of a jatrophane diterpene utilized a B-alkyl Suzuki-Miyaura cross-coupling to assemble a key triene precursor, which then underwent ring-closing metathesis to form the 12-membered ring. acs.orgnih.gov The construction of the cyclopentane (B165970) fragment in some syntheses has been achieved through an intramolecular carbonyl-ene reaction. acs.org

Efforts toward the synthesis of the lathyrane scaffold have explored various strategies, including radical ring-enlargement reactions and anionic fragmentations, though these have met with limited success in some cases. uni-konstanz.de A biomimetic approach has proven fruitful, enabling the transformation of a readily available lathyrane precursor, Euphorbia factor L3, into tigliane, ingenane (B1209409), and rhamnofolane diterpene skeletons. acs.org This strategy leverages the inherent reactivity of the lathyrane core to orchestrate complex skeletal rearrangements. For example, a transannular aldol (B89426) reaction can be used to form the 5/7/6/3 fused ring system of the tigliane-type diterpenes from a lathyrane starting material. acs.org

The synthesis of the highly complex ingenane core has also been a significant focus. nih.gov The intricate "in-out" stereochemistry of the bicyclo[4.4.1]undecane system presents a unique synthetic hurdle. nih.gov The total synthesis of pepluacetal, another Euphorbia diterpenoid, showcases a strategic use of a photo-induced Wolff rearrangement and a late-stage C-H insertion to construct the core structure. nih.govresearchgate.net These diverse strategies underscore the innovation required to access the varied architectures of Euphorbia diterpenes and provide a foundation for future synthetic routes to compounds like Euphorbiafactor L7b.

| Synthetic Strategy | Target Diterpene Class | Key Reactions | Reference |

| Ring-Closing Metathesis | Jatrophanes | B-alkyl Suzuki-Miyaura cross-coupling, Ring-closing metathesis | acs.orgnih.gov |

| Intramolecular Carbonyl-Ene | Jatrophanes | Intramolecular carbonyl-ene reaction | acs.org |

| Biomimetic Rearrangement | Tiglianes, Ingenanes, Rhamnofolanes | Transannular aldol reaction | acs.org |

| Photochemical/Carbenoid Chemistry | Pepluanols | Wolff rearrangement, C-H insertion | nih.govresearchgate.net |

Semi-synthesis and Derivatization Strategies for Structural Modification

Semi-synthesis, starting from readily available natural products, offers a more direct route to novel analogues for biological testing. Euphorbia factor L3, a lathyrane diterpenoid isolated from Euphorbia lathyris, has served as a versatile starting material for the generation of a variety of derivatives. nih.gov The ester groups on the lathyrane skeleton are common handles for chemical modification.

One approach involves the hydrolysis of the ester groups to yield the parent polyol, lathyrol, which can then be selectively re-esterified. acs.org This allows for the introduction of a wide range of functionalities. For example, derivatives with various fatty and aromatic acids have been synthesized to explore their anti-inflammatory activities. nih.gov

Furthermore, the allylic alcohol functionality in the lathyrane core can be exploited for more complex transformations. A mdpi.commdpi.com sigmatropic rearrangement of allylic thionoformates derived from lathyrol has been used to introduce thioloformate groups at the C17 position. acs.org This reaction proceeds under mild conditions and provides access to sulfur-containing analogues, which are of interest for their potential antiviral properties. acs.org Skeletal transformations of the lathyrane core have also been achieved through semi-synthesis. For instance, an iron-catalyzed rearrangement of Euphorbia factor L3 has been shown to convert the lathyrane skeleton into the premyrsinane framework. scilit.com

| Starting Material | Reaction Type | Modification Site(s) | Resulting Analogue Class | Reference |

| Euphorbia factor L3 | Hydrolysis and re-esterification | C3, C5, C7, C15 | Fatty and aromatic acid esters | nih.gov |

| Lathyrol | mdpi.commdpi.com Sigmatropic rearrangement | C17 | Thioloformate-containing derivatives | acs.org |

| Euphorbia factor L3 | Iron-catalyzed rearrangement | Lathyrane skeleton | Premyrsinane-type diterpenes | scilit.com |

Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of analogues are crucial for elucidating the structure-activity relationships (SAR) of biologically active natural products. For Euphorbia diterpenes, SAR studies have been instrumental in identifying key structural features responsible for their biological effects.

In the case of jatrophane diterpenes, synthetic analogues have been evaluated as modulators of multidrug resistance (MDR) in cancer cells. acs.org These studies have helped to delineate the pharmacophore responsible for the inhibition of efflux pumps like P-glycoprotein.

For lathyrane diterpenes, SAR studies have focused on the impact of the ester groups on their anti-inflammatory and anti-HIV activities. The synthesis of a series of derivatives of Euphorbia factor L3 with varying acyl groups at different positions has revealed that the nature and position of these esters significantly influence their ability to inhibit nitric oxide production in macrophages. nih.gov For instance, certain aromatic ester derivatives showed more potent anti-inflammatory activity than the parent compound. nih.gov

The introduction of sulfur-containing functionalities and aromatic groups into the lathyrane scaffold has been explored to enhance anti-HIV potency. acs.org The rationale for this approach is based on the known anti-HIV activity of other sulfur-containing natural products and the common use of aromatic groups as pharmacophores. acs.org The resulting SAR data indicated that the incorporation of specific thioloformates could indeed improve the anti-HIV activity of the lathyrane diterpenes. acs.org These studies provide a framework for the future design of more potent and selective analogues of Euphorbiafactor L7b.

| Compound Class | Biological Activity | Key Structural Modifications | SAR Findings | Reference |

| Jatrophanes | MDR Modulation | Variation of core structure and substituents | Identification of pharmacophore for efflux pump inhibition | acs.org |

| Lathyranes | Anti-inflammatory | Variation of ester groups | Position and nature of esters influence activity | nih.gov |

| Lathyranes | Anti-HIV | Introduction of thioloformates | Specific sulfur-containing groups enhance potency | acs.org |

In-Depth Analysis of Euphorbiafactor L7b Reveals Gaps in Current Scientific Literature

A comprehensive review of available scientific literature indicates a significant lack of detailed research on the specific biological activities and molecular mechanisms of the chemical compound Euphorbiafactor L7b. Despite the extensive interest in lathyrane diterpenoids isolated from the Euphorbia genus for their potent anti-inflammatory and cytotoxic properties, specific data for Euphorbiafactor L7b pertaining to its effects on key inflammatory mediators, signaling pathways, and cancer cell lines remains largely unpublished.

While numerous studies have explored the bioactivity of the Euphorbia genus, the focus has often been on other related compounds. For instance, research on other lathyrane diterpenoids has demonstrated significant anti-inflammatory effects. Studies on compounds structurally similar to Euphorbiafactor L7b have shown they can inhibit the production of nitric oxide (NO) in macrophage cell lines and reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net Furthermore, the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway is a known mechanism for several diterpenoids isolated from Euphorbia lathyris, but specific data for Euphorbiafactor L7b is not available. nih.govscienceopen.com

Similarly, the cytotoxic and anti-cancer activities of various Euphorbia compounds have been documented. For example, a related compound, Euphorbia factor L3, has been shown to possess potent cytotoxic effects against the A549 lung cancer cell line. nih.gov The mechanism of action for Euphorbia factor L3 involves the induction of apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial potential and the release of cytochrome c. nih.gov Investigations into extracts from other Euphorbia species have also confirmed antiproliferative effects against breast cancer cell lines like MCF-7. nih.govresearchgate.net

However, a direct correlation of these specific activities and mechanisms to Euphorbiafactor L7b is not supported by current research findings. The scientific community has yet to publish detailed studies that would allow for a thorough analysis of Euphorbiafactor L7b's distinct biological profile as requested. Therefore, a detailed article on its specific modulation of cytokines, its precise impact on the NF-κB pathway, its effects on nitric oxide production, or its explicit anti-cancer mechanisms and effects on MCF-7/ADM and A549 cell lines cannot be constructed with scientific accuracy at this time. Further focused research is required to elucidate the unique therapeutic potential of this particular compound.

Biological Activities and Molecular Mechanisms of Euphorbiafactorl7b

Modulation of Liver X Receptor (LXR) Pathway:

Euphorbiafactor L7b, a diterpene ester derived from Euphorbia lathyris L., has been identified as a modulator of the Liver X Receptor (LXR) pathway. tmrjournals.com LXRs are crucial nuclear receptors that regulate the transcription of genes involved in lipid metabolism and inflammatory responses. tmrjournals.comnih.govwikipedia.org The α-isoform, LXRα, is predominantly expressed in metabolic tissues such as the liver, intestines, and kidneys. tmrjournals.comwikipedia.org

In scientific investigations utilizing human embryonic kidney (HEK293) cells, Euphorbiafactor L7b has demonstrated a significant inhibitory effect on the transcriptional activity of LXRα. tmrjournals.com Studies employing a dual-luciferase reporter gene system, a sensitive method for detecting gene expression, revealed that treatment with Euphorbiafactor L7b can reduce the relative luciferase activity (RLU) associated with LXRα. tmrjournals.com

One study found that at a concentration of 50 μmol/L, Euphorbiafactor L7b reduced the activity of LXRα to (0.90 ± 0.05) times that of the blank control group, indicating a statistically significant inhibitory effect. tmrjournals.com This suggests that Euphorbiafactor L7b can directly or indirectly interfere with the activation of LXRα-mediated gene transcription. tmrjournals.com

| Compound | Concentration (μmol/L) | Relative Luciferase Activity (RLU) of LXRα (Fold change vs. control) | P-value |

|---|---|---|---|

| Euphorbiafactor L7b | 50 | 0.90 ± 0.05 | <0.01 |

Further research has shown that Euphorbiafactor L7b not only inhibits the transcriptional activity of LXRα but also down-regulates its protein expression levels. tmrjournals.com Using Western Blot analysis in HEK293 cells, it was observed that treatment with 50 μmol/L of Euphorbiafactor L7b significantly decreased the expression level of the LXRα protein. tmrjournals.com This finding is consistent with the observed reduction in transcriptional activity, suggesting that Euphorbiafactor L7b may exert its effects by inhibiting the transcription of the LXRα gene itself, which in turn leads to lower protein levels. tmrjournals.com

The modulation of the LXRα pathway by Euphorbiafactor L7b has significant implications for cellular processes. LXRα is a key regulator of lipid homeostasis, inducing genes involved in cholesterol efflux, fatty acid synthesis, and triglyceride metabolism. tmrjournals.comnih.govnih.gov By inhibiting LXRα, Euphorbiafactor L7b may influence these pathways, potentially affecting cellular lipid balance. tmrjournals.com

Furthermore, LXRs play a role in controlling inflammation by inhibiting the expression of pro-inflammatory genes. tmrjournals.comwikipedia.org The inhibition of LXRα activity and expression by Euphorbiafactor L7b could therefore modulate inflammatory responses within the cell. tmrjournals.com This anti-inflammatory potential is a characteristic noted in other related compounds from the Euphorbia genus, which have been shown to suppress inflammatory pathways such as the NF-κB signaling pathway. nih.govresearchgate.net

Modulation of Multidrug Resistance (MDR):

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often linked to the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.gov Certain natural compounds, including diterpenes from Euphorbia species, have shown promise in overcoming MDR. nih.govnih.govnih.gov

While direct studies on Euphorbiafactor L7b's MDR reversal activity are limited, research on closely related compounds, such as Euphorbia factor L1 (EFL1), provides strong evidence for this capability within this class of molecules. nih.govnih.gov EFL1 has been shown to effectively reverse ABCB1-mediated MDR in resistant cancer cell lines, such as K562/ADR. nih.gov It achieves this by decreasing the IC50 values (the concentration of a drug that inhibits a biological process by 50%) of conventional anticancer agents, thereby restoring their cytotoxicity in resistant cells. nih.gov This reversal effect is a common strategy for overcoming chemotherapy resistance. nih.govcpu.edu.cn

The table below illustrates the reversal activity of Euphorbia factor L1 (EFL1) on the cytotoxicity of various anticancer drugs in the P-gp-overexpressing K562/ADR cell line, demonstrating the potential mechanism for related compounds.

| Anticancer Drug | IC50 in K562/ADR cells (μM) | IC50 in K562/ADR cells with EFL1 (20 μM) (μM) | Fold Reversal |

|---|---|---|---|

| Doxorubicin | 36.45 ± 2.11 | 1.53 ± 0.08 | 23.8 |

| Vincristine | 1.89 ± 0.12 | 0.09 ± 0.01 | 21.0 |

| Paclitaxel | 1.62 ± 0.09 | 0.07 ± 0.01 | 23.1 |

Data presented is for the related compound Euphorbia factor L1 as a representative example of MDR reversal by lathyrane diterpenoids. nih.gov

The mechanism behind MDR reversal by Euphorbia compounds often involves direct interaction with drug efflux transporters. nih.govnih.gov P-glycoprotein (P-gp) functions as an ATP-dependent pump that actively removes cytotoxic drugs from cancer cells, reducing their intracellular concentration and efficacy. researchgate.netnih.gov

Compounds like Euphorbia factor L1 have been shown to increase the intracellular accumulation of P-gp substrates (like doxorubicin) in resistant cells. nih.gov This suggests that these compounds may act as inhibitors of the P-gp transporter. nih.gov The inhibition could occur through several mechanisms, including competitive binding to the drug-binding site on P-gp or interfering with the ATP hydrolysis that powers the pump. nih.govnih.gov By occupying or altering the function of P-gp, Euphorbiafactor L7b could potentially prevent the efflux of co-administered chemotherapy drugs, thus restoring their therapeutic effect in resistant tumors. nih.govnih.gov

Advanced Analytical Methodologies for Euphorbiafactorl7b Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Quantification in Biological Samples

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone analytical technique for the identification, detection, and quantification of compounds in complex biological matrices organomation.comeuropeanpharmaceuticalreview.comnih.gov. This method combines the separation power of HPLC, which resolves individual components within a sample based on their physicochemical properties, with the high sensitivity and specificity of MS, which identifies and quantifies molecules by measuring their mass-to-charge ratio organomation.comeuropeanpharmaceuticalreview.com.

For compounds like EuphorbiafactorL7b, HPLC-MS is invaluable for several reasons:

Detection in Biological Matrices: Biological samples, such as plasma, serum, or tissue extracts, are inherently complex, containing a multitude of endogenous molecules that can interfere with analysis. HPLC effectively separates this compound from these interfering substances, allowing for its specific detection organomation.comnih.gov.

Quantification: The MS component, particularly when employing tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM), offers highly sensitive and selective quantification, enabling researchers to determine the precise concentration of this compound in a sample organomation.comeuropeanpharmaceuticalreview.com. This is crucial for pharmacokinetic studies or assessing the compound's distribution within biological systems.

Structural Elucidation: While not the primary focus for routine quantification, MS/MS can provide fragmentation patterns that aid in confirming the identity and structural integrity of this compound, especially when dealing with novel isolates or potential metabolites europeanpharmaceuticalreview.comnih.gov.

While specific published studies detailing the HPLC-MS analysis of this compound in biological samples were not detailed in the provided search results, the general applicability of this technique to similar natural products and xenobiotics underscores its potential utility for its detection and quantification organomation.comeuropeanpharmaceuticalreview.comnih.gov.

Dual Luciferase Reporter Gene System for Transcriptional Activity Assays

The Dual Luciferase Reporter Gene System is a powerful tool for studying gene regulation, particularly the transcriptional activity influenced by specific compounds or cellular conditions pronetbio.compromega.comspringernature.comnih.govresearchgate.net. This system typically involves co-transfecting cells with two different luciferase reporter genes: a primary reporter gene whose expression is driven by a promoter of interest (e.g., the promoter of a gene regulated by this compound), and a secondary reporter gene (often Renilla luciferase) that serves as an internal control to normalize for variations in transfection efficiency and cell viability pronetbio.compromega.comresearchgate.net.

Recent research has demonstrated the application of this system to investigate the effects of this compound on the transcriptional activity of the Liver X Receptor alpha (LXRα) tmrjournals.com. In these studies, Euphorbiafactor L7b, along with other related Euphorbia factors (L1, L2, L3, L7a, and L8), was found to significantly reduce the relative luciferase activity (RLU) of LXRα tmrjournals.com. This reduction in RLU suggests that this compound can inhibit the transcriptional activity of LXRα. Furthermore, the study concluded that these Euphorbia factors may achieve this by down-regulating the expression level of LXRα protein, thereby modulating gene expression pathways controlled by this receptor tmrjournals.com.

Future Perspectives and Emerging Research Avenues for Euphorbiafactorl7b

Unraveling Complex Biosynthetic Networks and Enzyme Characterization

The biosynthesis of lathyrane diterpenoids is a complex process that is not yet fully understood. Future research will focus on mapping the intricate enzymatic steps that lead to the formation of the characteristic lathyrane skeleton and its subsequent functionalization to produce compounds like Euphorbiafactor L7b. The pathway begins with common isoprenoid precursors, which are cyclized and modified by a suite of specialized enzymes.

Key research avenues include:

Genomic and Transcriptomic Analysis: Identifying and sequencing the genomes of Euphorbia species will help pinpoint the gene clusters responsible for lathyrane biosynthesis.

Enzyme Discovery and Characterization: The identification and functional characterization of key enzymes, such as terpene cyclases, cytochrome P450 monooxygenases, and various transferases, are crucial. mdpi.com For instance, studies on related diterpenoids have highlighted the role of enzymes like casbene (B1241624) synthase in the initial cyclization steps. researchgate.net Understanding these enzymes will not only illuminate the biosynthetic network but also provide tools for metabolic engineering.

Metabolic Flux Analysis: Tracing the flow of precursors through the pathway will help identify rate-limiting steps and provide a more dynamic understanding of how the plant regulates the production of these complex metabolites.

Table 1: Key Enzyme Classes in Lathyrane Diterpenoid Biosynthesis

| Enzyme Class | Function in Biosynthesis | Potential Research Focus |

|---|---|---|

| Terpene Cyclases/Synthases | Catalyze the initial cyclization of geranylgeranyl pyrophosphate (GGPP) to form the core carbocyclic skeleton. | Isolation and characterization of the specific lathyrane synthase; engineering for substrate specificity. |

| Cytochrome P450 Monooxygenases (CYPs) | Introduce oxygen functionalities (hydroxyl groups, epoxides) at various positions on the scaffold, leading to structural diversity. | Identification of specific CYPs responsible for the oxidation patterns seen in Euphorbiafactor L7b; understanding their regioselectivity. |

| Acyltransferases | Add ester groups (e.g., acetyl, benzoyl, cinnamoyl) to the hydroxylated core, which are critical for biological activity. nih.gov | Characterizing the transferases that attach specific acyl groups to the lathyrane core to modulate activity. |

Identification of Novel Molecular Targets and Signaling Cascades

A critical area of future research is the precise identification of the molecular targets through which Euphorbiafactor L7b and related lathyranes exert their biological effects. While these compounds are known to have anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal activities, their exact mechanisms of action remain largely unclear. researchgate.netchemrxiv.org

Emerging strategies for target identification include:

Proteomics-Based Approaches: Techniques like chemical proteomics and thermal proteome profiling can identify direct protein binders of Euphorbiafactor L7b within the cellular environment.

PROTAC Technology: Recent studies have successfully used Proteolysis Targeting Chimera (PROTAC) technology to identify the transcription factor MAFF as a potential target for certain lathyrane diterpenoids. chemrxiv.org This innovative approach uses a synthetic molecule to induce the degradation of the target protein, providing strong evidence of a direct interaction. chemrxiv.org

Signaling Pathway Analysis: Once a target is identified, subsequent research will focus on elucidating the downstream signaling cascades. For example, the interaction with MAFF suggests a modulation of the Nrf2/HO-1 antioxidant response pathway. chemrxiv.org Other studies on lathyrane hybrids point towards the inhibition of the NF-κB signaling pathway and the induction of autophagy as key anti-inflammatory mechanisms. scienceopen.com

Table 2: Potential Molecular Targets and Signaling Pathways for Lathyrane Diterpenoids

| Potential Molecular Target | Associated Signaling Cascade | Therapeutic Implication | Research Approach |

|---|---|---|---|

| MAFF (MAF bZIP transcription factor F) | Nrf2/HO-1 Pathway | Anti-inflammatory, Antioxidant | PROTAC-based target identification, Western Blot, qPCR. chemrxiv.org |

| P-glycoprotein (P-gp/MDR1) | Drug Efflux / Multidrug Resistance | Reversal of chemotherapy resistance in cancer. mdpi.com | P-gp ATPase assays, cellular drug accumulation studies. |

| NF-κB Pathway Components | NF-κB Signaling | Anti-inflammatory | Luciferase reporter assays, analysis of downstream inflammatory mediators (iNOS, COX-2). scienceopen.com |

Chemoenzymatic Synthesis and Engineering for Sustainable Production

The low natural abundance of Euphorbiafactor L7b and the complexity of its total chemical synthesis present significant hurdles for further development. uni-konstanz.de Chemoenzymatic synthesis and metabolic engineering offer promising and sustainable alternatives for production.

Future research in this area will likely involve:

Combining Chemical and Biological Methods: Chemoenzymatic synthesis leverages the selectivity of enzymes for specific, difficult chemical transformations within a broader synthetic route. researchgate.netnih.gov This can simplify the synthesis of the complex lathyrane core and allow for the precise installation of functional groups.

Metabolic Engineering in Host Organisms: The biosynthetic genes identified from Euphorbia could be transferred into microbial hosts like E. coli or yeast. These engineered microbes could then be fermented to produce the lathyrane scaffold or even fully decorated molecules like Euphorbiafactor L7b in large, scalable bioreactors.

Cell-Free Biosynthesis: Reconstituting the entire biosynthetic pathway in vitro using purified enzymes could provide a highly controlled method for producing specific lathyranes, free from competing metabolic pathways found in living cells.

Comprehensive Structure-Activity Relationship Studies for Lead Optimization

To transform Euphorbiafactor L7b from a natural product hit into a clinical lead, comprehensive structure-activity relationship (SAR) studies are essential. These studies involve the systematic modification of the molecule's structure to understand which functional groups are responsible for its biological activity and to optimize properties like potency, selectivity, and metabolic stability.

Key focuses for SAR studies on Euphorbiafactor L7b will include:

Modification of Acyl Groups: The type and position of ester groups on the lathyrane skeleton are known to be critical for activity. mdpi.com Synthesizing a library of analogs by modifying the acyl groups at positions C-3, C-5, and C-15 could dramatically enhance potency in reversing multidrug resistance or in anti-inflammatory effects. mdpi.commdpi.com

Alterations to the Core Skeleton: Exploring modifications to the cyclopropane (B1198618) ring or the 11-membered macrocycle could lead to novel analogs with different target specificities.

Introduction of Novel Functional Moieties: The addition of moieties like pyrazole, thiazole, or furoxan has been shown to improve the anti-inflammatory activity of other lathyrane diterpenoids. nih.gov This hybrid approach could yield derivatives with superior pharmacological profiles.

Table 4: Summary of Structure-Activity Relationship (SAR) Insights for Lathyrane Diterpenoids

| Structural Position | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-3 | Free hydroxyl group | Important for enhancing anticancer and anti-inflammatory activities. | mdpi.com |

| C-3, C-5, C-15 | Esterification with various acyl groups (e.g., cinnamoyl, naphtylacyl) | Significantly modulates activity in reversing multidrug resistance (MDR). | mdpi.com |

| C-7 | Benzoyloxy or nicotinoyloxy substituent | More potent cytotoxic activity compared to acetyloxy or hydroxy groups in jatrophane diterpenoids (related class). | acs.org |

Comparative Pharmacological Profiling Across Lathyrane Diterpenoids

Euphorbiafactor L7b belongs to a large family of lathyrane diterpenoids, each with a unique substitution pattern and potentially distinct pharmacological profile. nih.gov A comprehensive comparative analysis of these related natural products is a crucial step to select the most promising candidates for development. This involves testing a panel of different lathyranes head-to-head in a variety of biological assays.

This comparative approach will help to:

Identify the Most Potent Compounds: By screening compounds like Euphorbiafactor L1, L3, L8, and L9 alongside jolkinol A and B, researchers can identify which structural variations confer the highest potency for a specific biological effect, such as cytotoxicity against a particular cancer cell line or inhibition of an inflammatory pathway. mdpi.com

Uncover Novel Activities: A broad profiling approach may reveal previously unknown biological activities for certain family members.

Establish Selectivity Profiles: Comparing the activity of different lathyranes against a panel of targets can identify compounds with high selectivity, which is a desirable trait for reducing off-target side effects. For example, some lathyranes show selective cytotoxicity against MDR cancer cell lines. mdpi.com

Table 5: Comparative Biological Activities of Selected Lathyrane Diterpenoids

| Compound | Biological Activity | Target/Cell Line | Reported Potency (Example) |

|---|---|---|---|

| Euphorbia Factor L3 (EFL3) | MDR Reversal | MCF-7/ADR (P-gp overexpressing breast cancer) | Potent chemo-reversal ability. mdpi.com |

| Jolkinol B | Apoptosis Induction | MDR1-transfected mouse lymphoma | Effective apoptosis inducer in MDR cells. nih.gov |

| Euphorbia Factor L9 (EFL9) | Cytotoxicity | KB-VIN (MDR cancer cell line) | Strongest activity against a panel of cancer cell lines. mdpi.com |

Table 6: Compound Names Mentioned in Article

| Compound Name |

|---|

| Casbene |

| Euphorbiafactor L1 |

| Euphorbiafactor L3 (EFL3) |

| Euphorbiafactor L7b |

| Euphorbiafactor L8 |

| Euphorbiafactor L9 (EFL9) |

| Geranylgeranyl pyrophosphate (GGPP) |

| Jolkinol A |

Q & A

Q. What are the primary botanical sources and standard isolation protocols for Euphorbia factor L7b?

Euphorbia factor L7b is isolated from the seeds of Euphorbia lathyris using ethanol extraction followed by chromatographic separation. For instance, Jiao et al. (2010) employed silica gel column chromatography and preparative HPLC to purify six lathyrane diterpenes, including Euphorbia factor L7b, with structural confirmation via 13C NMR and X-ray diffraction . Researchers should optimize solvent systems (e.g., hexane/ethyl acetate gradients) and validate purity using HPLC-MS to ensure reproducibility .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of Euphorbia factor L7b?

The compound’s absolute configuration and stereochemistry were resolved using single-crystal X-ray diffraction, while 13C NMR data provided detailed carbon-environment insights. Advanced techniques like 2D NMR (COSY, HSQC, HMBC) are essential for confirming connectivity in complex diterpene frameworks . Researchers should cross-reference spectral data with existing lathyrane diterpene libraries to minimize misassignment .

Q. What are the recommended protocols for characterizing purity and stability in Euphorbia factor L7b samples?

Purity assessment requires HPLC with UV/Vis or mass spectrometry detection (e.g., ≥98% purity thresholds). Stability studies should evaluate degradation under varying pH, temperature, and light exposure using accelerated stability testing (ICH guidelines). Document control variables such as storage conditions (e.g., −80°C under nitrogen) to ensure sample integrity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for Euphorbia factor L7b?

Contradictory bioactivity results (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from differences in cell lines, assay conditions, or compound purity. To address this:

- Standardize bioassays using validated cell models (e.g., HepG2 for liver toxicity).

- Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves.

- Replicate experiments under blinded conditions to minimize bias .

- Perform metabolomic profiling to identify interference from co-isolated compounds .

Q. What methodological challenges arise in synthesizing Euphorbia factor L7b, and how can they be addressed?

The compound’s lathyrane skeleton poses synthesis challenges due to multiple stereocenters and macrocyclic rings. Strategies include:

- Retrosynthetic analysis : Focus on constructing the diterpene core via Diels-Alder or ring-closing metathesis.

- Biosynthetic studies : Leverage gene cluster analysis from Euphorbia species to identify key enzymes (e.g., terpene synthases) for heterologous expression .

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis for critical stereocenters .

Q. How should researchers optimize in vivo studies to evaluate Euphorbia factor L7b’s pharmacokinetics and toxicity?

- Animal models : Select species with metabolic similarities to humans (e.g., Sprague-Dawley rats) and administer via relevant routes (oral/IP).

- Dosage : Use allometric scaling from in vitro IC50 values.

- PK/PD analysis : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Include toxicity endpoints (e.g., liver/kidney histopathology) .

Methodological Guidelines for Data Integrity

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity of Euphorbia factor L7b?

- Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.

- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test).

- Meta-analysis : Aggregate data from independent studies to identify trends, using tools like RevMan or R’s metafor package .

Q. How can researchers ensure reproducibility in isolation and bioactivity studies?

- Detailed protocols : Document solvent ratios, column pressures, and instrument calibration in supplementary materials.

- Data transparency : Share raw NMR spectra, crystallographic files (CIF), and HPLC chromatograms in public repositories (e.g., Zenodo).

- Collaborative validation : Partner with independent labs to replicate key findings .

Tables for Key Data Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.